4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine
Description
4-(4-Bromo-1H-imidazol-1-yl)-2-chloropyridine is a heteroaromatic compound featuring a pyridine core substituted at the 2-position with a chlorine atom and at the 4-position with a 4-bromoimidazole moiety. By analogy, the target compound is expected to share the same molecular formula and molar mass, differing only in the substitution pattern on the pyridine ring.
Properties
Molecular Formula |
C8H5BrClN3 |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
4-(4-bromoimidazol-1-yl)-2-chloropyridine |
InChI |
InChI=1S/C8H5BrClN3/c9-7-4-13(5-12-7)6-1-2-11-8(10)3-6/h1-5H |
InChI Key |
HGJGCFLWFJRYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N2C=C(N=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation of Imidazole Derivatives
A critical precursor step involves the selective bromination of 1H-imidazole at the 4-position to form 4-bromo-1H-imidazole. According to a Chinese patent (CN106674121A), this is achieved by reacting imidazole with bromine in an aqueous alkaline medium (potassium hydroxide solution) at controlled temperatures (80–90 °C). The reaction is followed by acidification to pH ~7, which precipitates the bromo-substituted imidazole as a solid. The solid is then filtered and purified by extraction and concentration steps:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| (1) | Imidazole + KOH + Br2, 80-90 °C, aqueous | Formation of 4-bromo-1H-imidazole |
| (2) | Acidification to pH 7, filtration | Precipitation of bromo-imidazole |
| (3) | Extraction with ethyl acetate, concentration | Purified 4-bromo-1H-imidazole |
This method yields the bromo-imidazole with high purity (~98.9%) and good yield (~90%) and is amenable to scale-up with solvent recycling to minimize waste.
Coupling of 4-bromo-1H-imidazole with 2-chloropyridine
The next key step is the nucleophilic substitution or coupling reaction where the nitrogen of the 4-bromo-1H-imidazole attacks the 2-chloropyridine ring to form the target compound this compound.
While detailed experimental procedures specific to this coupling are limited in open literature, general synthetic protocols involve:
- Using 2-chloropyridine as the electrophilic partner.
- Employing base catalysts (e.g., potassium carbonate or sodium hydride) to deprotonate the imidazole nitrogen.
- Conducting the reaction in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Controlling temperature (often 80–120 °C) to optimize reaction rates and minimize byproducts.
- Purification by recrystallization or chromatographic techniques to isolate the pure product.
Data Table Summarizing Preparation Parameters
Analytical Characterization Supporting Preparation
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H-NMR signals consistent with imidazole and pyridine protons, e.g., singlets at δ 7.64 and 7.17 ppm in CDCl3 solvent.
- Mass Spectrometry (MS) : Molecular ion peak corresponding to molecular weight 258.50 g/mol.
- Purity Assessment : High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) confirming >98% purity.
Summary and Research Outlook
The preparation of this compound is reliably achieved via:
- Selective bromination of imidazole under alkaline aqueous conditions.
- Subsequent nucleophilic aromatic substitution or coupling with 2-chloropyridine.
- Use of environmentally considerate practices such as solvent recycling.
Further optimization of coupling conditions and exploration of catalytic methods (e.g., palladium-catalyzed C–N bond formation) may enhance yields and selectivity. The compound’s role as a building block in medicinal chemistry warrants continued development of efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .
Scientific Research Applications
4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomer: 2-(4-Bromo-1H-imidazol-1-yl)-4-chloropyridine
This isomer (CAS 1353855-82-9) shares the same molecular formula (C₈H₅BrClN₃ ) and molar mass (258.5 g/mol ) as the target compound but differs in substituent positions: the bromoimidazole group is at the pyridine’s 2-position, and the chlorine is at the 4-position . Key implications of this structural variation include:
- Electronic Effects : The electron-withdrawing chlorine at the 4-position (vs. 2-position in the target compound) may alter the pyridine ring’s electron density, affecting reactivity in cross-coupling reactions.
Simplified Analog: 2-Chloropyridine
2-Chloropyridine (C₅H₄ClN , molar mass 113.55 g/mol ) serves as a simpler analog lacking the bromoimidazole group. Key distinctions include:
- Toxicity Profile: 2-Chloropyridine is a known irritant to the respiratory tract, though its chronic effects (carcinogenicity, reproductive toxicity) remain unstudied .
- Reactivity: The absence of the imidazole ring in 2-chloropyridine limits its utility in metal-catalyzed reactions or as a hydrogen-bond donor, unlike the target compound.
Complex Derivatives: Sulfonamide-Containing Analogs
describes structurally related compounds, such as 4-(4-bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17). While more complex, these derivatives highlight:
- Spectral Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra for such compounds (e.g., IR: 1670 cm⁻¹ for C=O; 1H-NMR δ 1.16 for CH₃ groups ) provide benchmarks for characterizing the target compound’s functional groups .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Discussion
- Substituent Position Effects: The isomer in demonstrates that even minor positional changes can influence physicochemical properties (e.g., solubility, melting point) and biological interactions. For instance, the 4-chloro substituent in the isomer may enhance steric hindrance in binding pockets compared to the 2-chloro group in the target compound.
- Synthetic Challenges : Halogenated pyridines often require precise coupling conditions (e.g., Buchwald-Hartwig amination for imidazole attachment), where substituent positioning affects reaction yields .
- Toxicity Considerations : While 2-chloropyridine’s irritant properties are documented , the bromoimidazole group in the target compound could introduce additional hazards (e.g., bromine-related toxicity) that warrant further study.
Biological Activity
4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyridine ring substituted with a chlorine atom and an imidazole moiety that includes a bromine atom. This unique structure is believed to contribute significantly to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's antibacterial properties against various Gram-positive and Gram-negative bacteria.
In vitro Studies
-
Antibacterial Efficacy :
- The compound exhibited significant antibacterial activity with IC50 values ranging from 200 nM to 1.4 μM against strains such as Staphylococcus aureus and Escherichia coli .
- In a comparative study, it showed higher potency than standard antibiotics like tetracycline against certain bacterial strains .
- Mechanism of Action :
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | IC50 (nM) |
|---|---|
| Staphylococcus aureus | 44 |
| Escherichia coli | 200 |
| Bacillus subtilis | 180 |
| Pseudomonas aeruginosa | 200 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential, particularly in targeting cancer cell lines.
Case Studies
- Cell Line Studies :
- In Vivo Studies :
Table 2: Anticancer Activity Summary
| Cancer Cell Line | EC50 (μM) | Observations |
|---|---|---|
| MCF-7 (Breast) | 0.25 | Induction of apoptosis |
| A549 (Lung) | 0.30 | Significant tumor size reduction |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine with high purity?
- Methodology : Utilize nucleophilic substitution reactions between 2-chloropyridine derivatives and 4-bromoimidazole under inert atmosphere (e.g., nitrogen). Optimize reaction conditions (e.g., 80–100°C, 12–24 hours) with catalysts like Cu(I) or Pd(0) to enhance yield . Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress using TLC or HPLC .
Q. How should researchers characterize the crystalline structure of this compound?
- Methodology : Perform X-ray crystallography using single crystals grown via slow evaporation of a saturated DCM/hexane solution. Refine data with SHELXL (for small molecules) to determine bond lengths, angles, and packing motifs. Validate hydrogen bonding and halogen interactions (e.g., Br···N) using Mercury software . For powder samples, pair XRD with DFT calculations to confirm phase purity .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight, non-metallic containers at 2–8°C to prevent decomposition. Avoid contact with oxidizers (e.g., peroxides) and strong acids, as bromo-imidazole derivatives may release toxic HBr under acidic conditions . Conduct waste disposal per EPA guidelines for halogenated organics.
Advanced Research Questions
Q. How can enantioselectivity be optimized in cyclopropanation reactions involving this compound?
- Methodology : Use chiral dirhodium catalysts (e.g., Rh₂(R-p-Ph-TPCP)₄) with coordinating additives like 2-chloropyridine to enhance enantioselectivity. Adjust solvent polarity (e.g., HFIP/CH₂Cl₂ mixtures) to stabilize transition states. Monitor stereochemical outcomes via chiral HPLC or NMR (e.g., Mosher ester analysis) .
Q. How should researchers address contradictions between experimental spectral data and computational predictions for this compound?
- Methodology : Cross-validate DFT-optimized structures (B3LYP/6-31G*) with experimental NMR/IR data. If discrepancies arise (e.g., unexpected downfield shifts), assess solvent effects or conformational flexibility via molecular dynamics simulations. Re-examine reaction conditions for potential byproducts or tautomeric forms .
Q. What strategies improve thermal stability in formulations containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
